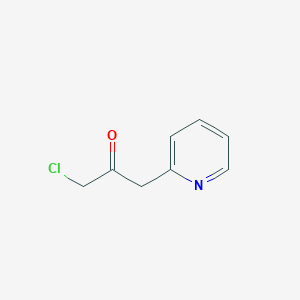
1-Chloro-3-pyridin-2-ylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-pyridin-2-ylpropan-2-one, also known as CPP, is a chemical compound that belongs to the class of pyridinyl ketones. CPP is widely used in scientific research due to its ability to inhibit the activity of the enzyme family known as c-Jun N-terminal kinases (JNKs). JNKs are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
1-Chloro-3-pyridin-2-ylpropan-2-one inhibits the activity of JNKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of JNKs, which are involved in various biological processes. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects.
Biochemische Und Physiologische Effekte
1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to reduce inflammation in various models of inflammatory disorders, including rheumatoid arthritis, asthma, and colitis. 1-Chloro-3-pyridin-2-ylpropan-2-one has also been shown to have anti-apoptotic effects in various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Chloro-3-pyridin-2-ylpropan-2-one in lab experiments is its specificity for JNKs. 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have minimal off-target effects, making it a useful tool for investigating the role of JNKs in various biological processes. However, one of the limitations of using 1-Chloro-3-pyridin-2-ylpropan-2-one is its relatively low potency compared to other JNK inhibitors. This may limit its use in certain experiments that require high levels of JNK inhibition.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-3-pyridin-2-ylpropan-2-one and JNKs. One area of research is the development of more potent and selective JNK inhibitors. This may lead to the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is the investigation of the role of JNKs in aging and age-related diseases. Finally, the development of new animal models and cell-based assays may help to further elucidate the role of JNKs in various biological processes.
Synthesemethoden
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized by reacting 2-chloroacetyl chloride with 3-pyridin-2-ylpropan-2-one in the presence of a base, such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of 1-Chloro-3-pyridin-2-ylpropan-2-one as a white solid. The purity of 1-Chloro-3-pyridin-2-ylpropan-2-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-pyridin-2-ylpropan-2-one is widely used in scientific research as a JNK inhibitor. JNKs are involved in various biological processes, including inflammation, apoptosis, and stress responses. Inhibition of JNKs has been shown to have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. 1-Chloro-3-pyridin-2-ylpropan-2-one has been used in various in vitro and in vivo studies to investigate the role of JNKs in these diseases.
Eigenschaften
CAS-Nummer |
106260-02-0 |
|---|---|
Produktname |
1-Chloro-3-pyridin-2-ylpropan-2-one |
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
InChI-Schlüssel |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
Kanonische SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
Synonyme |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



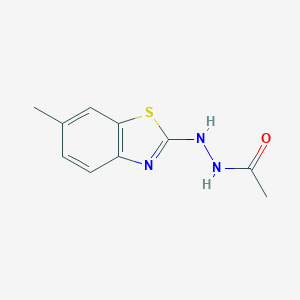
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
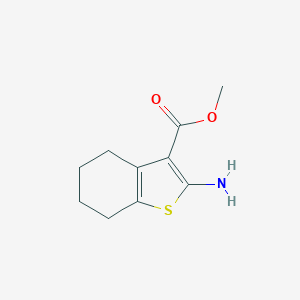
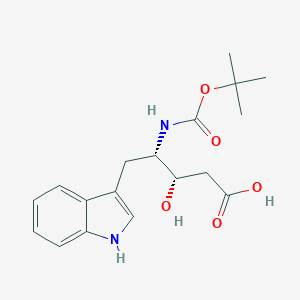
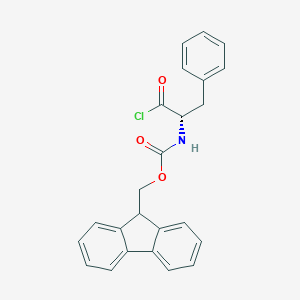
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

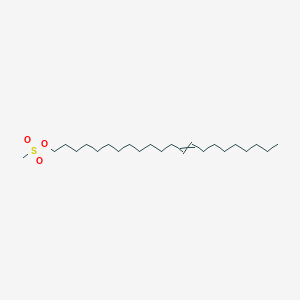
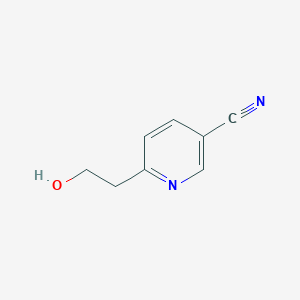
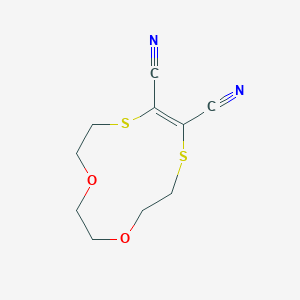
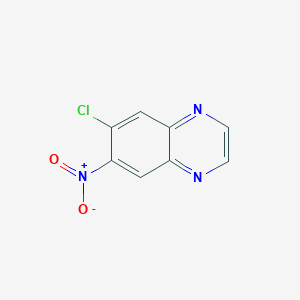
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)